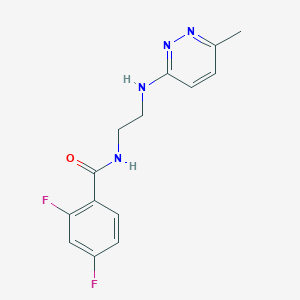

2,4-difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PF-06282999 and is a selective inhibitor of the protein kinase glycogen synthase kinase 3β (GSK-3β). GSK-3β is a key regulator of various cellular processes, including glucose metabolism, cell proliferation, and differentiation. In

Wissenschaftliche Forschungsanwendungen

Synthesis of Condensed Triazines

Research by Hans Reimlinger et al. (1976) explored the synthesis of condensed triazines, which are significant in the development of new materials and potential pharmaceuticals. Their work involved reactions leading to various guanidine derivatives and condensed oxo-s-triazines, showcasing the versatility of similar benzamide compounds in synthesizing complex heterocyclic structures (Hans Reimlinger et al., 1976).

Development of Anti-Influenza Compounds

A study by A. Hebishy et al. (2020) presented a new route for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed significant antiavian influenza virus activity. This research highlights the potential of benzamide derivatives in creating antiviral agents, contributing to the fight against viral outbreaks (A. Hebishy et al., 2020).

Electrospray Mass Spectrometry

D. Harvey's research (2000) on electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus included derivatives from 2-aminobenzamide. This study underscores the importance of such derivatives in analytical chemistry, particularly in the structural elucidation and analysis of complex biomolecules (D. Harvey, 2000).

Antimicrobial Activity

Research by M. Carmellino et al. (1994) on the antimicrobial activity of fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) revealed that several compounds exhibited high activity against fungi and Gram-positive microorganisms. This indicates the potential use of benzamide derivatives in developing new antimicrobial agents (M. Carmellino et al., 1994).

Fluorinated Molecule Synthesis

Xueli Cui et al. (2023) reported on the synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides from benzamides and difluorohomoallylic silyl ethers, highlighting the role of benzamide derivatives in synthesizing fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals (Xueli Cui et al., 2023).

Eigenschaften

IUPAC Name |

2,4-difluoro-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N4O/c1-9-2-5-13(20-19-9)17-6-7-18-14(21)11-4-3-10(15)8-12(11)16/h2-5,8H,6-7H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALLYBGTFIQNQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNC(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2383316.png)

![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2383322.png)

![N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2383326.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2383329.png)

![4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2383336.png)

![N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2383338.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2383339.png)